

5-Chloro-2-hydroxypyrazine solubility in organic solvents

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxypyrazine

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An In-Depth Technical Guide to the Solubility of **5-Chloro-2-hydroxypyrazine** in Organic Solvents

Authored by a Senior Application Scientist

Introduction

5-Chloro-2-hydroxypyrazine, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery.^{[1][2]} Its structural motif is found in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various biological assays. An understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their workflows.

This technical guide provides a comprehensive overview of the factors governing the solubility of **5-Chloro-2-hydroxypyrazine** in organic solvents. In the absence of extensive published experimental data for this specific molecule, this guide leverages data from a close structural analog, discusses theoretical principles, and provides detailed experimental protocols for solubility determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. **5-Chloro-2-hydroxypyrazine** possesses a pyrazine ring substituted with a chloro group and a hydroxyl group. The presence of these functional groups dictates its polarity, hydrogen bonding capabilities, and potential for tautomerism.

The hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, while the nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors. The chloro group is an electron-withdrawing group that can influence the overall electron distribution of the molecule.

A key structural feature of 2-hydroxypyrazines is their existence in tautomeric forms: the hydroxy-pyrazine and the pyrazin-one form. This equilibrium can be influenced by the solvent environment and can have a significant impact on solubility.

Caption: Tautomeric forms of **5-Chloro-2-hydroxypyrazine**.

Table 1: Physicochemical Properties of **5-Chloro-2-hydroxypyrazine**

Property	Value	Source
Molecular Formula	C4H3ClN2O	[3]
Molecular Weight	130.53 g/mol	[3]
IUPAC Name	5-chloro-1H-pyrazin-2-one	[3]
CAS Number	89180-45-0	[4]

Factors Influencing Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of **5-Chloro-2-hydroxypyrazine** is a result of the interplay between its molecular properties and the properties of the organic solvent.

Key solvent properties that influence the solubility of this compound include:

- **Polarity and Dipole Moment:** Solvents with a higher polarity and dipole moment are more likely to solvate polar molecules like **5-Chloro-2-hydroxypyrazine**.

- **Hydrogen Bonding:** The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can form strong hydrogen bonds with the hydroxyl and nitrogen atoms of the solute, enhancing solubility. Aprotic polar solvents, such as DMF and DMSO, can act as hydrogen bond acceptors.
- **Dielectric Constant:** A higher dielectric constant of a solvent can better stabilize charged or highly polar species, which can be relevant if the solute has any ionic character or strong resonance structures.

Solubility Profile of 5-Chloro-2-hydroxypyrazine

While specific experimental solubility data for **5-Chloro-2-hydroxypyrazine** is not widely available in the literature, a close structural analog, 2-bromo-5-hydroxypyrazine, has been studied in detail.^[5] Given the similar electronic properties and size of chlorine and bromine, the solubility behavior of the bromo-analog is expected to be a very strong predictor for the chloro-analog.

The following table summarizes the experimental mole fraction solubility of 2-bromo-5-hydroxypyrazine in various organic solvents at different temperatures. It is anticipated that **5-Chloro-2-hydroxypyrazine** will exhibit a similar solubility trend.

Table 2: Mole Fraction Solubility (x) of 2-Bromo-5-hydroxypyrazine in Various Organic Solvents at Different Temperatures (K)^[5]

Solvent	278.1 5 K	283.1 5 K	288.1 5 K	293.1 5 K	298.1 5 K	303.1 5 K	308.1 5 K	313.1 5 K	318.1 5 K	323.1 5 K
Methanol	0.003 97	0.004 68	0.005 51	0.006 49	0.007 64	0.008 99	0.010 58	0.012 43	0.014 58	0.017 08
Ethanol	0.002 82	0.003 29	0.003 84	0.004 49	0.005 24	0.006 13	0.007 16	0.008 36	0.009 75	0.011 36
Isopropanol	0.001 61	0.001 85	0.002 13	0.002 46	0.002 85	0.003 30	0.003 82	0.004 42	0.005 12	0.005 93
N,N-Dimethylformamide (DMF)	0.124 5	0.134 5	0.145 0	0.156 0	0.167 6	0.179 7	0.192 4	0.205 6	0.219 5	0.233 9
n-Propanol	0.002 01	0.002 33	0.002 70	0.003 14	0.003 66	0.004 26	0.004 96	0.005 77	0.006 71	0.007 80
Acetonitrile	0.006 27	0.007 13	0.008 09	0.009 16	0.010 36	0.011 70	0.013 19	0.014 85	0.016 70	0.018 75
Acetone	0.009 41	0.010 61	0.011 93	0.013 40	0.014 99	0.016 75	0.018 67	0.020 78	0.023 09	0.025 62
Ethylene Glycol	0.002 36	0.002 77	0.003 25	0.003 81	0.004 46	0.005 21	0.006 08	0.007 08	0.008 23	0.009 56
Propylene Glycol	0.002 01	0.002 35	0.002 75	0.003 22	0.003 77	0.004 41	0.005 15	0.006 01	0.006 99	0.008 13

	0.000	0.000	0.000	0.000	0.000	0.000	0.000	0.000	0.000	0.000
Water	17	20	23	26	30	34	39	45	51	58

Based on this data, the highest solubility is observed in DMF, a polar aprotic solvent, followed by acetone and acetonitrile. The solubility is moderate in alcohols and significantly lower in water. This trend is consistent with the molecular structure of the compound, which has both polar and hydrogen-bonding features that interact favorably with polar organic solvents.

Computational Approaches for Solubility Prediction

In modern drug discovery, computational models are increasingly used to predict the solubility of novel compounds, saving time and resources.^{[6][7][8]} These in silico methods can provide valuable estimates when experimental data is lacking.

- **Quantitative Structure-Property Relationship (QSPR):** These models use statistical methods to correlate molecular descriptors (e.g., LogP, polar surface area) with experimentally determined solubility.^[9]
- **Machine Learning:** Advanced algorithms like Random Forests, Support Vector Machines, and deep neural networks are trained on large datasets of known solubilities to predict the solubility of new molecules with increasing accuracy.^{[10][11]}
- **First-Principles Methods:** Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict solubility based on the molecular surface properties of the solute and solvent.^[9] The UNIFAC method is a group-contribution method that can also be used to estimate activity coefficients and, subsequently, solubility.^[1]

Experimental Determination of Solubility

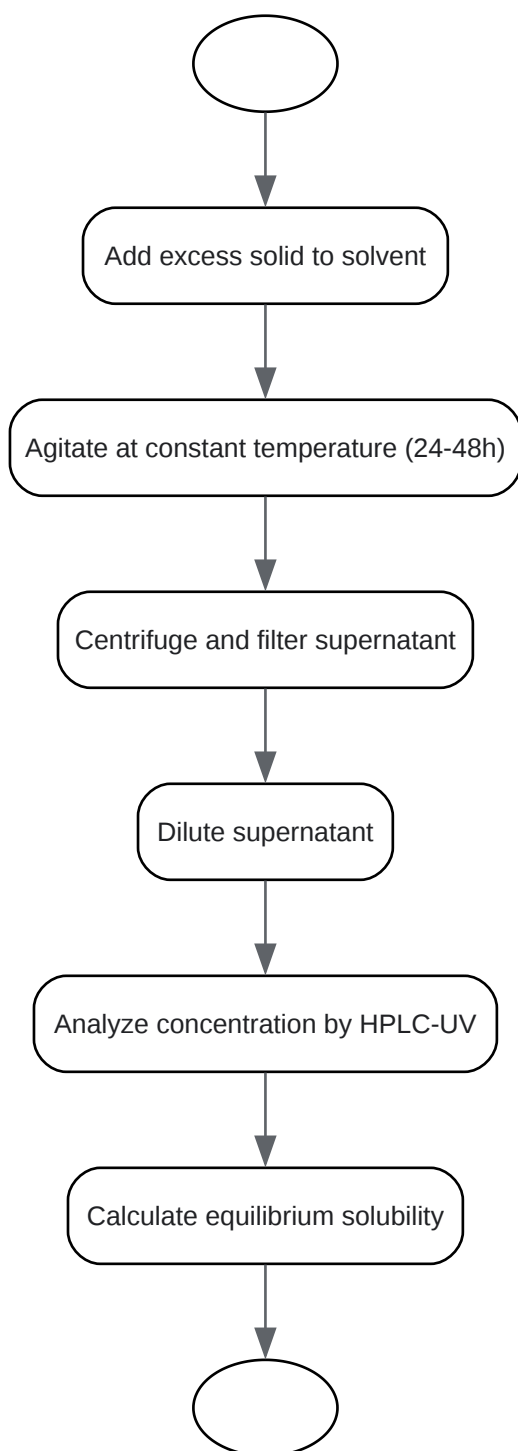
While predictions are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The two most common methods are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the solute that can be dissolved at a specific temperature.^[12]
^[13]

Protocol:

- **Preparation:** Add an excess amount of solid **5-Chloro-2-hydroxypyrazine** to a known volume of the desired organic solvent in a sealed vial.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).
- **Quantification:** Accurately dilute the clear, saturated supernatant with an appropriate solvent.
- **Analysis:** Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.



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Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.^{[14][15]} It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **5-Chloro-2-hydroxypyrazine** in DMSO (e.g., 10 mM).
- **Serial Dilution:** Add the DMSO stock solution to the desired organic solvent in a microtiter plate to create a range of concentrations.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
- **Precipitation Detection:** Measure the amount of precipitate formed. This can be done using various techniques, including:
 - **Nephelometry:** Measures light scattering caused by insoluble particles.
 - **Direct UV Absorbance:** After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured by UV spectrophotometry.

Conclusion

5-Chloro-2-hydroxypyrazine is a compound of significant interest in chemical and pharmaceutical research. While specific, comprehensive solubility data for this molecule in a wide range of organic solvents is not yet published, a strong predictive understanding can be derived from its molecular structure and data from close structural analogs. It is expected to exhibit high solubility in polar aprotic solvents like DMF, moderate solubility in alcohols, and low solubility in water. For definitive quantitative data, the experimental protocols for thermodynamic and kinetic solubility determination outlined in this guide provide a robust framework for researchers. A thorough understanding and application of these principles and methods will facilitate the effective use of **5-Chloro-2-hydroxypyrazine** in research and development.

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